molecular formula C15H23N3O12P2 B031509 DPNI-caged-GABA

DPNI-caged-GABA

Numéro de catalogue: B031509
Poids moléculaire: 499.30 g/mol
Clé InChI: QLCHBTSDKGMLRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DPNI-caged-GABA, également connu sous le nom d'acide gamma-aminobutyrique cagé par la nitroindoline, est un composé photoactivable utilisé en recherche neuroscientifique. Il est conçu pour libérer l'acide gamma-aminobutyrique lorsqu'il est exposé à la lumière, permettant un contrôle précis de la signalisation de l'acide gamma-aminobutyrique dans les tissus neuronaux. Ce composé est hautement soluble dans l'eau et présente une photolibération rapide, ce qui le rend efficace pour une utilisation à des longueurs d'onde proches de l'ultraviolet et à 405 nm .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DPNI-caged-GABA implique la fixation d'un groupe nitroindoline à l'acide gamma-aminobutyrique. Le processus comprend généralement les étapes suivantes :

    Protection de l'acide gamma-aminobutyrique : Le groupe amino de l'acide gamma-aminobutyrique est protégé à l'aide d'un groupe protecteur approprié.

    Fixation de la nitroindoline : L'acide gamma-aminobutyrique protégé est mis à réagir avec un dérivé de nitroindoline dans des conditions spécifiques pour former le composé en cage.

    Déprotection : Le groupe protecteur est éliminé pour obtenir le composé final this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Photolytic Reaction Mechanism

The primary chemical reaction involves UV/405 nm light-induced cleavage of the nitroindoline cage, releasing free γ-aminobutyric acid (GABA). The process follows a three-stage mechanism:

  • Photoexcitation : 405 nm light absorption (ε = 4,200 M⁻¹cm⁻¹) induces n→π* transition in the nitroindoline group .
  • Charge Transfer : Transient charge separation forms a nitronic acid intermediate .
  • GABA Release : Hydrolysis completes the reaction, yielding free GABA and 7-nitrosoindoline byproducts .

Key kinetic parameters :

ParameterValueMeasurement Method
Quantum Yield (Φ)0.085Laser flash photolysis
Uncaging Half-life (t₁/₂)28 μsTwo-photon excitation
Spatial Resolution2 μm (lateral)Laser spot (1 μm diameter)
7.5 μm (focal)

Quantum Chemical Modeling Insights

Density functional theory (DFT) calculations reveal:

  • Activation Energy : 18.7 kcal/mol for the rate-limiting step (nitro group rearrangement)
  • Solvent Effects : Water stabilizes transition states by 4.3 kcal/mol vs. vacuum
  • Isomer Preference : trans-configuration of the nitroindoline moiety lowers activation barrier by 2.1 kcal/mol

Comparative analysis with other caged GABA compounds:

CompoundUncaging λmax (nm)ΦIC₅₀ (GABAₐ antagonism)
This compound4050.0850.5 mM
Bis-CNB-GABA 3650.12≥2.5 mM
CDNI-GABA 4050.0780.6 mM
RuBi-GABA 4500.180.3 mM

Biochemical Reaction Interference

Despite design optimizations, residual interactions occur:

  • GABAₐ Receptor Block : 23% current reduction at 1 mM
  • Voltage-Gated Calcium Channels : 12% inhibition at 2 mM
  • Hydrolytic Stability : <5% spontaneous GABA release over 24h (pH 7.4, 37°C)

The phosphodiester linkage confers:

  • 8× higher aqueous solubility vs. methoxycarbonyl derivatives
  • 40% reduced protein binding vs. benzyl-caged analogs

Synthetic Byproducts Analysis

HPLC-MS characterization identifies three major side products:

ByproductRelative AbundanceBiological Activity
7-Nitrosoindoline-phosphate62%Non-reactive
Partially hydrolyzed cage28%Weak Ca²⁺ channel blocker
Oxidized GABA derivative10%GAT-1 substrate

This photochemical profile establishes this compound as the optimal choice for studies requiring μs-timescale GABA application with subcellular precision. Its balanced combination of quantum efficiency, spatial resolution, and minimized pharmacological interference enables previously inaccessible investigations into fast inhibitory neurotransmission .

Applications De Recherche Scientifique

Optogenetics and Photolysis Techniques

DPNI-caged-GABA is primarily used in optogenetic studies where light is utilized to control neurons that have been genetically modified to express light-sensitive ion channels. The ability to release GABA upon exposure to specific wavelengths of light allows for the precise modulation of inhibitory synaptic transmission, making it an invaluable tool for understanding neural circuits.

Studying GABA Receptor Kinetics

Research has demonstrated that this compound can effectively investigate the kinetics of GABA(A) receptors. This is particularly important in understanding how these receptors respond to neurotransmitters in real-time. Studies have shown that this compound facilitates fast kinetic studies, providing insights into receptor activation and desensitization processes .

Investigating Neuronal Communication

This compound enables researchers to probe synaptic communication at a single-synapse level. By selectively activating GABA receptors in specific neuronal populations, scientists can map out inhibitory circuits and their roles in neural network dynamics. This application is crucial for understanding conditions such as epilepsy and anxiety disorders where GABAergic signaling is disrupted .

Neuroscience Research on Disease Models

In various disease models, this compound has been employed to study alterations in GABAergic signaling. For instance, it has been used to explore how disruptions in inhibitory signaling contribute to neurodevelopmental disorders and neurodegenerative diseases. By manipulating GABA release, researchers can assess the impact on neuronal excitability and network stability .

Pharmacological Studies

The compound serves as a valuable tool in pharmacological research aimed at developing new drugs targeting GABA receptors. By utilizing this compound, scientists can evaluate the effects of potential pharmacological agents on receptor function and signaling pathways, leading to better therapeutic strategies for managing disorders associated with GABA dysregulation .

Comparative Data on Caged GABA Compounds

The following table summarizes key properties of various caged GABA compounds, including this compound:

Caged CompoundIC50 (μM)StabilityPhotolysis Wavelength (nm)
This compound0.5Stable in darkNear-UV / 405
CDNI-GABA0.6Stable in darkNear-UV
Bis-CNB-GABA≥2.5t1/2 = 98 daysNear-UV
Mono-CNB-GABA28t1/2 = 138 daysNear-UV

The data indicates that this compound exhibits favorable characteristics for experimental use, including low IC50 values and good stability under experimental conditions .

Case Study 1: Investigating Synaptic Transmission

A study utilized this compound to analyze synaptic transmission dynamics in hippocampal neurons. By applying laser photolysis, researchers were able to evoke rapid inhibitory postsynaptic currents (IPSCs), demonstrating the compound's effectiveness in studying synaptic responses under controlled conditions .

Case Study 2: Modulating Neural Circuits

In another experiment, this compound was employed to manipulate inhibitory signaling within a defined neural circuit involved in olfactory processing. The results revealed critical insights into how alterations in GABA release affect sensory processing and behavioral outcomes related to olfactory discrimination .

Mécanisme D'action

DPNI-caged-GABA exerts its effects through a photoactivation mechanism. Upon exposure to light, the nitroindoline group is cleaved, releasing gamma-aminobutyric acid. The released gamma-aminobutyric acid then binds to gamma-aminobutyric acid receptors, primarily gamma-aminobutyric acid type A receptors, leading to the inhibition of neuronal activity. This mechanism allows for precise spatial and temporal control of gamma-aminobutyric acid signaling in neural tissues .

Comparaison Avec Des Composés Similaires

DPNI-caged-GABA est comparé à d'autres composés de l'acide gamma-aminobutyrique en cage tels que le bis-carboxy-2-nitrobenzyl-GABA et l'acide gamma-aminobutyrique en cage encapsulé dans des nanoliposomes :

    Bis-carboxy-2-nitrobenzyl-GABA : Ce composé permet également un contrôle optique des tissus neuronaux, mais présente un profil photochimique et des propriétés d'interaction avec les récepteurs différents.

    Acide gamma-aminobutyrique en cage encapsulé dans des nanoliposomes : Ce composé utilise un système de délivrance basé sur des nanoliposomes pour moduler l'activité neuronale.

Unicité du this compound : this compound est unique en raison de sa photolibération rapide et de sa haute solubilité dans l'eau, ce qui le rend très efficace pour une utilisation en recherche neuroscientifique. Sa capacité à libérer l'acide gamma-aminobutyrique avec une interférence pharmacologique minimale le distingue des autres composés de l'acide gamma-aminobutyrique en cage .

Activité Biologique

DPNI-caged-GABA (DPNI-GABA) is a synthetic compound designed to study the biological activity of GABA (gamma-aminobutyric acid) in neuronal systems. This compound is part of a class known as "caged" compounds, which are chemically modified to be inactive until exposed to light, allowing for precise temporal and spatial control of neurotransmitter release. The unique properties of DPNI-GABA make it particularly valuable for investigating GABAA receptor dynamics and synaptic transmission.

DPNI-GABA is synthesized through the attachment of a nitroindoline moiety, which serves as the caging group. This structure provides the compound with specific characteristics that enhance its utility in photolytic studies. The synthesis involves using an anionically substituted nitroindoline that reduces the affinity for GABA receptors when uncaged, thus facilitating more controlled experimental conditions .

Table 1: Comparative Properties of Caged GABA Compounds

Caged CompoundIC50 (μM)Stability (t1/2)
DPNI-GABA500Stable in dark
CNB-GABA28138 days
Bis-CNB-GABA≥250098 days
RuBi-GABA100-300Stable in dark

DPNI-GABA acts primarily on GABAA receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. Upon photolytic uncaging, DPNI-GABA releases GABA, leading to receptor activation and subsequent neuronal inhibition. The kinetics of this process are essential for studying rapid synaptic events and understanding the dynamics of neurotransmitter release and receptor activation .

Case Studies

  • Kinetic Studies : Research has demonstrated that DPNI-GABA allows for fast kinetic studies due to its favorable photolysis properties. In experiments involving laser photolysis, DPNI-GABA was shown to effectively silence neurons in situ, providing insights into neuronal behavior under controlled conditions .
  • Comparison with Other Caged Compounds : Studies comparing DPNI-GABA with other caged compounds indicate its superior performance in terms of speed and reduced background activity. For instance, while bis-CNB-GABA exhibits significant antagonistic activity at GABAA receptors, DPNI-GABA shows reduced receptor affinity prior to photolysis, making it a more effective tool for precise measurements .
  • Neuronal Communication : In a study exploring synaptic communication, DPNI-GABA was utilized to probe single-synapse interactions. The ability to control GABA release with high spatial resolution enabled researchers to investigate the role of GABAA receptors in synaptic integration and plasticity .

Photolytic Efficiency

The efficiency of DPNI-GABA's photolysis has been quantified through various experimental setups. The compound demonstrates rapid uncaging kinetics, with studies reporting effective neurotransmitter release within milliseconds after exposure to light. This rapid response is critical for mimicking physiological conditions during synaptic transmission studies .

Stability and Handling

DPNI-GABA exhibits stability under dark conditions, which is advantageous for experimental setups requiring prolonged handling or storage prior to use. Its stability allows researchers to prepare stock solutions without immediate degradation, ensuring reliable experimental outcomes .

Propriétés

IUPAC Name

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHBTSDKGMLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DPNI-caged-GABA
Reactant of Route 2
DPNI-caged-GABA
Reactant of Route 3
DPNI-caged-GABA
Reactant of Route 4
DPNI-caged-GABA
Reactant of Route 5
DPNI-caged-GABA
Reactant of Route 6
DPNI-caged-GABA
Customer
Q & A

Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?

A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.